1-(4-Bromo-2-fluorophenyl)ethanol
Overview
Description
“1-(4-Bromo-2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrFO . It is also known as "4-Bromo-2-fluoro-alpha-(hydroxymethyl)benzyl alcohol".
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethanol group . The exact 3D structure is not provided in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, related compounds such as 4-Bromofluorobenzene are known to be used in cross-coupling reactions . They can also form Grignard reagents used in the synthesis of 4-fluorophenyl containing compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 219.05100 . Other properties such as density, boiling point, melting point, and flash point are not specified in the retrieved sources .Scientific Research Applications
Enantioselective Synthesis and Microbial Reduction
"1-(4-Bromo-2-fluorophenyl)ethanol" serves as a chiral intermediate in the synthesis of bioactive molecules. Patel et al. (2004) described the enantioselective microbial reduction of substituted acetophenones to prepare chiral intermediates like "1-(2'-bromo-4'-fluoro phenyl)ethanol" with high enantiomeric excess using various microorganisms, showcasing its application in producing enantiomerically pure compounds for pharmaceutical use (Patel et al., 2004).
Crystallography and Structural Analysis
The compound has been utilized in crystallographic studies to understand molecular structures and interactions. Percino et al. (2008) investigated the crystal structures of related compounds to "this compound," which aids in the understanding of molecular configurations and the design of new molecules with desired physical and chemical properties (Percino et al., 2008).
Photochemical and Photophysical Properties
In the field of material science, "this compound" and its derivatives have been used to modify phthalocyanines, investigating their photochemical and photophysical properties. Ramos et al. (2015) synthesized phthalocyanine derivatives modified with optically active alcohols, including "1-(4-bromophenyl)ethanol," to explore their interactions with light and potential applications in photodynamic therapy (Ramos et al., 2015).
Catalysis and Hydrogen Transfer Reactions
The compound has also been studied in the context of catalysis. Johnson and Bäckvall (2003) explored the ruthenium-catalyzed dehydrogenation of "1-(4-fluorophenyl)ethanol," providing insights into the mechanisms of hydrogen transfer reactions that are fundamental in the development of catalytic processes for organic synthesis (Johnson & Bäckvall, 2003).
Safety and Hazards
While specific safety and hazards information for “1-(4-Bromo-2-fluorophenyl)ethanol” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. Many bioactive compounds interact with proteins, such as enzymes or receptors, altering their function and leading to changes in cellular behavior .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to activation or inhibition of the protein’s function .
Biochemical Pathways
Once a compound interacts with its target, it can affect various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a receptor, triggering a signaling pathway .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and size can influence its pharmacokinetics .
Result of Action
The result of the compound’s action depends on the specific changes it induces in cellular function. This could range from altered gene expression to changes in cell growth or survival .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall effectiveness .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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